N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes bromine, chlorine, and hydroxyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines .
Scientific Research Applications
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H10Br2Cl2N2O3 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H10Br2Cl2N2O3/c16-10-3-8(4-11(17)15(10)23)6-20-21-14(22)7-24-13-2-1-9(18)5-12(13)19/h1-6,23H,7H2,(H,21,22)/b20-6+ |
InChI Key |
UHKJHLLESUEQPU-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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